molecular formula C19H18Cl2N6 B10921796 1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10921796
M. Wt: 401.3 g/mol
InChI Key: ZDNORKSQKBMODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to various physiological effects, including changes in nerve impulse transmission and behavioral alterations.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole include other pyrazole derivatives such as:

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
  • Hydrazine-coupled pyrazoles

These compounds share similar structural features and pharmacological activities but may differ in their specific biological targets and efficacy .

Properties

Molecular Formula

C19H18Cl2N6

Molecular Weight

401.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C19H18Cl2N6/c1-11-14(9-25(3)22-11)18-8-19(15-10-26(4)23-12(15)2)27(24-18)13-5-6-16(20)17(21)7-13/h5-10H,1-4H3

InChI Key

ZDNORKSQKBMODY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN(N=C4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.